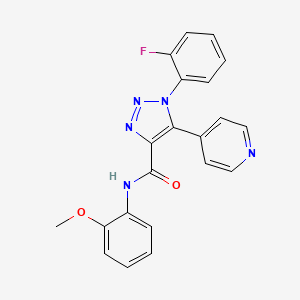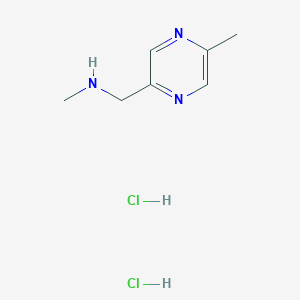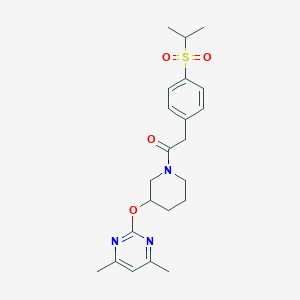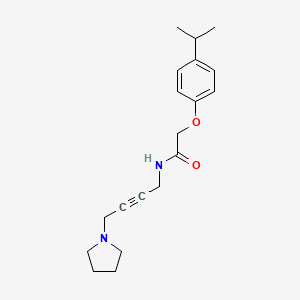
2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of medicine and biochemistry.
作用机制
The mechanism of action of 2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound may act by modulating the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in cognitive function.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. Additionally, this compound has been shown to increase the production of certain neurotransmitters, such as dopamine and serotonin, which are involved in cognitive function.
实验室实验的优点和局限性
One advantage of using 2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in the inflammatory response. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the study of certain neurological disorders. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide. One direction is to further investigate its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential side effects and toxicity.
合成方法
The synthesis of 2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide involves several steps. The first step is the synthesis of 4-isopropylphenol, which is achieved by reacting isopropylbenzene with oxygen in the presence of a catalyst. The second step involves the synthesis of 4-(pyrrolidin-1-yl)but-2-yn-1-amine, which is achieved by reacting pyrrolidine with propargyl bromide. The final step involves the reaction of 4-isopropylphenol and 4-(pyrrolidin-1-yl)but-2-yn-1-amine with acetic anhydride to yield 2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide.
科学研究应用
2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has potential applications in the field of medicine and biochemistry. This compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as a neuroprotective agent, as well as its ability to improve cognitive function.
属性
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-16(2)17-7-9-18(10-8-17)23-15-19(22)20-11-3-4-12-21-13-5-6-14-21/h7-10,16H,5-6,11-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRWGBQPEIUUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC#CCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B2851519.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2851521.png)

![2-(4-methylphenyl)-4-[(oxiran-2-ylmethoxy)methyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2851524.png)
![4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2851525.png)

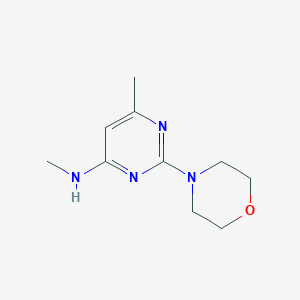
![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2851530.png)
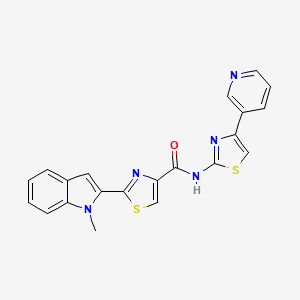
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2851534.png)
![3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2851535.png)
